n,n-Diethyl-n'-(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
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Description
N,n-Diethyl-n'-(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C12H20N6 and its molecular weight is 248.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 248.17494466 g/mol and the complexity rating of the compound is 245. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division and potentially inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway. CDK2, the target of this compound, is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This can result in the reduction of tumor cell proliferation, making it a potential candidate for cancer treatment .
Action Environment
The efficacy and stability of this compound, like many others, can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical process that could potentially influence the compound’s activity . Furthermore, the presence of electron-withdrawing groups can facilitate the opening of the ring structure of the compound, which could also impact its activity .
Properties
IUPAC Name |
N',N'-diethyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6/c1-4-18(5-2)7-6-13-11-10-8-16-17(3)12(10)15-9-14-11/h8-9H,4-7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNADWXPXBMOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969126 |
Source
|
Record name | N~1~,N~1~-Diethyl-N~2~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-97-0 |
Source
|
Record name | NSC11633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~1~-Diethyl-N~2~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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